molecular formula C16H16N2O3 B175194 Benzyl 2-(2-aminobenzamido)acetate CAS No. 150374-97-3

Benzyl 2-(2-aminobenzamido)acetate

Cat. No. B175194
M. Wt: 284.31 g/mol
InChI Key: HOBJXAZBLCOYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 2-(2-aminobenzamido)acetate” is an organic compound with the molecular formula C16H16N2O3 . It belongs to the class of benzene compounds . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of “Benzyl 2-(2-aminobenzamido)acetate” involves several steps. The reaction starts with Sodium 4-hydroxybenzenesulfonate and pivaloyl chloride in a solution of DCM and TEA. After the reaction is complete, DMF and thionyl chloride are added. The mixture is then stirred for 2 hours. After completion of the reaction, the solvent is evaporated off, and toluene is added. The salt is filtered off, and dichloromethane is added. The resulting solution is then added to a suspension of benzyl 2-(2-aminobenzamido)acetate prepared according to Example 8 in dichloromethane and pyridine .


Molecular Structure Analysis

The molecular structure of “Benzyl 2-(2-aminobenzamido)acetate” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact linear structure formula is not provided .


Physical And Chemical Properties Analysis

“Benzyl 2-(2-aminobenzamido)acetate” appears as a clear, colorless liquid under standard conditions . It has a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Scientific Research Applications

  • Summary of Application : Benzyl acetate is synthesized using a Zn-doped CuFe 2 O 4 3D network in a process known as a coupled redox photocatalytic (CRP) reaction .
  • Methods of Application : The ammonia-assisted sol–gel method is used to improve the specific surface area of inverse spinel CuFe 2 O 4 and therefore the concentration of oxygen vacancies . With an optimized doping content of 0.5%, Zn-doped CuFe 2 O 4 presents a photocurrent as high as 34.72 µA cm −2 .
  • Results or Outcomes : In the CRP reaction, zinc triggers the selectivity of benzaldehyde to benzyl acetate from 2.97% to 74.80% . Density functional theory (DFT) calculations further reveal that zinc doping enhances the adsorption energy of the intermediate product of acetone in CuFe 2 O 4 -based CRP reaction leading to enhanced activity and selectivity .

Safety And Hazards

“Benzyl 2-(2-aminobenzamido)acetate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl 2-[(2-aminobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJXAZBLCOYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570277
Record name Benzyl N-(2-aminobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-aminobenzamido)acetate

CAS RN

150374-97-3
Record name Benzyl N-(2-aminobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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